1-[(2-Methyl-1-phenylbenzimidazole-5-carbonyl)amino]cyclobutane-1-carboxylic acid
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Overview
Description
1-[(2-Methyl-1-phenylbenzimidazole-5-carbonyl)amino]cyclobutane-1-carboxylic acid is a complex organic compound featuring a benzimidazole moiety. Benzimidazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to interact with various biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Methyl-1-phenylbenzimidazole-5-carbonyl)amino]cyclobutane-1-carboxylic acid typically involves the formation of the benzimidazole core followed by the attachment of the cyclobutane carboxylic acid moiety. Common synthetic routes include:
Condensation reactions: Starting from o-phenylenediamine and carboxylic acids or their derivatives.
Cyclization reactions: Using appropriate cyclizing agents to form the benzimidazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale condensation and cyclization reactions, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[(2-Methyl-1-phenylbenzimidazole-5-carbonyl)amino]cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
1-[(2-Methyl-1-phenylbenzimidazole-5-carbonyl)amino]cyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive benzimidazole core.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 1-[(2-Methyl-1-phenylbenzimidazole-5-carbonyl)amino]cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can affect various biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzimidazole: Shares the benzimidazole core but lacks the cyclobutane carboxylic acid moiety.
1-Phenylbenzimidazole: Similar structure but without the methyl and cyclobutane carboxylic acid groups.
Cyclobutane carboxylic acid derivatives: Compounds with similar cyclobutane structures but different functional groups
Uniqueness
1-[(2-Methyl-1-phenylbenzimidazole-5-carbonyl)amino]cyclobutane-1-carboxylic acid is unique due to its combination of a benzimidazole core with a cyclobutane carboxylic acid moiety. This structure provides distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
1-[(2-methyl-1-phenylbenzimidazole-5-carbonyl)amino]cyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-13-21-16-12-14(18(24)22-20(19(25)26)10-5-11-20)8-9-17(16)23(13)15-6-3-2-4-7-15/h2-4,6-9,12H,5,10-11H2,1H3,(H,22,24)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORVXJPGYZGGUFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C3=CC=CC=C3)C=CC(=C2)C(=O)NC4(CCC4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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